2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole group at position 4. The benzamide moiety is substituted with chlorine (position 2) and fluorine (position 4), while the aniline linker connects to a phenyl group via an amino bond.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O/c1-13-10-11-29(28-13)20-9-8-19(26-27-20)24-15-3-5-16(6-4-15)25-21(30)17-7-2-14(23)12-18(17)22/h2-12H,1H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDLIBBEGNTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound’s structure, it is likely that it interacts with multiple pathways within the cell.
Pharmacokinetics
The compound’s density is 1.542g/cm3, and it has a LogP value of 3.31790, suggesting it has the potential to cross biological membranes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under room temperature and dry conditions. .
Biological Activity
2-Chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : Approximately 353.79 g/mol
- Functional Groups : Contains a chloro and a fluoro substituent, along with an amide linkage and a pyrazole moiety.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induces apoptosis and G2/M phase arrest |
| MCF-7 | 0.85 | Inhibition of HDAC activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer cell lines.
Study 1: Anticancer Efficacy
In a study conducted by Chen et al. (2020), this compound was evaluated for its anticancer properties against HepG2 cells. The results showed an IC50 of 1.30 μM, highlighting its potential as a lead compound for developing isoform-selective histone deacetylase (HDAC) inhibitors.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action, revealing that it promotes apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential disruption and cytochrome c release into the cytosol.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | High tissue affinity |
| Metabolism | Hepatic |
| Elimination | Renal |
Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity, with no significant adverse effects observed in animal models.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural and functional differences between the target compound and its analogues:
Pyridazine vs. Pyrimidine Cores
- Imatinib and nilotinib, which use pyrimidine scaffolds, exhibit broad-spectrum kinase inhibition, underscoring the importance of heterocycle choice in selectivity .
Substituent Effects
- Halogenation (Cl/F): The 2-chloro-4-fluoro pattern on the benzamide may enhance metabolic stability and electron-withdrawing effects compared to non-halogenated or singly substituted analogues (e.g., compound in with a single fluorine) .
Linker Modifications
- Replacing the ethylamino linker in with a phenylamino group in the target compound could increase aromatic stacking interactions, enhancing affinity for hydrophobic kinase domains.
Selectivity and Pharmacokinetic Considerations
- Imatinib and dasatinib inhibit DDR1/2 but lack selectivity due to their piperazine and thiazole groups, which interact with multiple kinase ATP-binding pockets . The target compound’s pyridazine-3-methylpyrazole system may mitigate off-target effects.
- Fluorine substitution (as in the target compound and ) is associated with improved membrane permeability and half-life, suggesting advantages over non-fluorinated analogues like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
